
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide: is a complex organic compound with the molecular formula C₁₇H₁₈N₄OS It is known for its unique structure, which includes a thiazolium ring and an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide typically involves the following steps:
Formation of the Thiazolium Ring: The thiazolium ring is synthesized through the reaction of a thioamide with a haloketone under basic conditions.
Azo Coupling Reaction: The thiazolium compound is then subjected to an azo coupling reaction with p-(N-methylanilino)phenyl diazonium salt. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent decomposition.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products are the corresponding amines.
Substitution: Substituted thiazolium derivatives are formed.
科学的研究の応用
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulfate
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium chloride
Uniqueness
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide is unique due to its specific combination of a thiazolium ring and an azo linkage, which imparts distinct chemical and physical properties
特性
CAS番号 |
93941-09-4 |
|---|---|
分子式 |
C17H18N4OS |
分子量 |
326.4 g/mol |
IUPAC名 |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;hydroxide |
InChI |
InChI=1S/C17H17N4S.H2O/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;/h3-13H,1-2H3;1H2/q+1;/p-1 |
InChIキー |
CGJMVBGVBISQCG-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


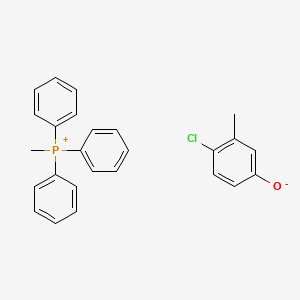

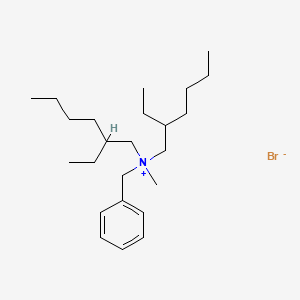
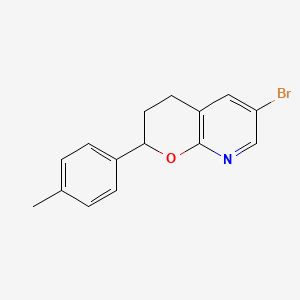
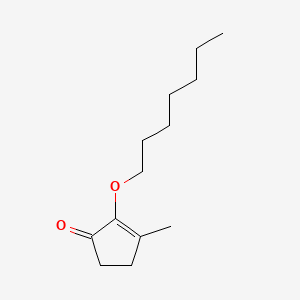
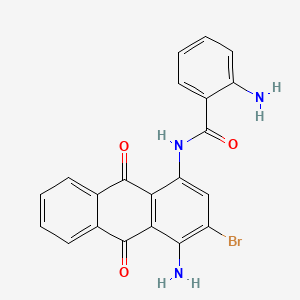
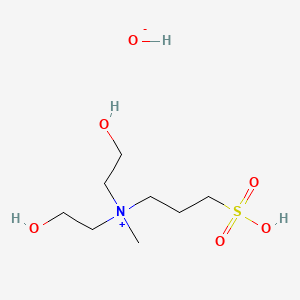
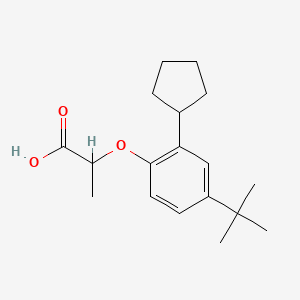
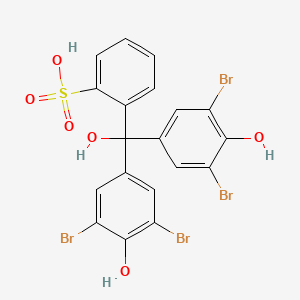

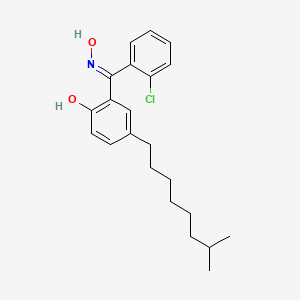
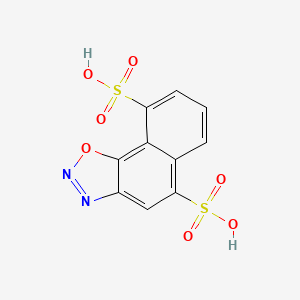
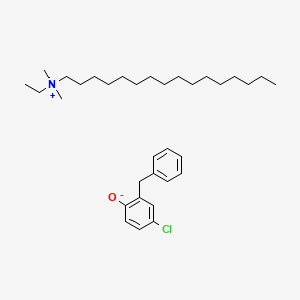
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
